molecular formula C12H13BrN2O B568672 N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide CAS No. 119623-06-2

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B568672
CAS No.: 119623-06-2
M. Wt: 281.153
InChI Key: GLPQMYRAWZFYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide is a synthetic brominated indole derivative of significant interest in medicinal chemistry and antibacterial research. This compound belongs to the broad class of substituted tryptamines, which are organic compounds featuring an indole ring system connected to an amino group via an ethyl sidechain . Its molecular structure, characterized by a bromine substituent at the 5-position of the indole ring and an acetamide group on the sidechain, makes it a valuable building block for the synthesis of more complex heterocyclic systems. Researchers utilize this compound as a key precursor in the development of novel azaheterocycles, such as indolylquinazolinones, which are investigated for their potent biological activities . Indole derivatives are extensively studied for their role in inhibiting bacterial biofilm formation and their activity against challenging pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . The bromine atom on the indole ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPQMYRAWZFYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658141
Record name N-[2-(5-Bromo-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119623-06-2
Record name N-[2-(5-Bromo-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Electrophilic Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents like dichloromethane or dimethylformamide (DMF) achieves regioselective substitution at the indole’s 5-position. A typical protocol involves:

  • Dissolving the indole precursor (e.g., tryptamine) in anhydrous DMF at 0–5°C

  • Adding NBS (1.1 equiv) portionwise under nitrogen atmosphere

  • Stirring for 6–8 hours at room temperature

Key Data:

Brominating AgentSolventTemperature (°C)Yield (%)
NBSDMF0–2568–72
Br₂CH₂Cl₂-10 to 055–60

Direct bromination provides moderate yields but requires strict temperature control to prevent di-bromination byproducts.

Halogen Exchange Reactions

Reaction conditions: 110°C in DMF/H₂O (4:1), 12 hours.

Acetylation of 5-Bromotryptamine

The final acetylation step converts 5-bromotryptamine to the target acetamide. Three validated methods are discussed:

Acetyl Chloride in Anhydrous Conditions

Adapted from melatonin synthesis protocols, this method uses:

  • 5-Bromotryptamine (1 equiv) dissolved in anhydrous dichloromethane

  • Triethylamine (2.5–3.5 equiv) as base

  • Acetyl chloride (1.2 equiv) added dropwise at 15–25°C

  • Reaction completion in 1.5–2 hours (monitored by TLC)

Optimized Parameters:

ParameterOptimal RangeImpact on Yield
Base:Substrate Ratio2.8:1Maximizes to 89%
Temperature20±2°CPrevents decomposition
SolventCH₂Cl₂92% purity vs 85% in THF

Post-reaction workup involves neutralization to pH 8.5–9.0 followed by aqueous washes.

Schotten-Baumann Acylation

Aqueous-organic biphasic conditions enhance safety and scalability:

  • Dissolve 5-bromotryptamine in 10% NaOH solution

  • Add acetyl chloride (1.05 equiv) in diethyl ether

  • Vigorous stirring for 3 hours at 0–5°C

  • Isolate product via filtration (75–78% yield)

Advantages:

  • Eliminates need for moisture-sensitive reagents

  • Suitable for multi-kilogram production

Alternative Synthetic Routes

Reductive Amination Pathway

For laboratories lacking brominated starting materials:

Total yield: 52–55% over three steps

Solid-Phase Synthesis

Recent advances demonstrate resin-bound synthesis for high-throughput applications:

  • Wang resin functionalized with Fmoc-protected tryptophan

  • On-resin bromination using Py·HBr₃

  • Amide coupling with acetic anhydride

  • Cleavage with TFA/H₂O (95:5)

Performance Metrics:

  • Purity: 91.3% (HPLC)

  • Synthesis time: 36 hours per 96-well plate

Reaction Optimization and Troubleshooting

Purification Challenges

The product’s low solubility in common solvents necessitates specialized recrystallization systems:

Effective Solvent Pairs:

Solvent CombinationRatioCrystallization Yield
Ethyl acetate/Hexane1:482%
DCM/Diethyl ether1:378%

Common Byproducts and Mitigation

  • N,O-Diacetylated derivative (5–8%): Controlled by stoichiometric acetyl chloride addition

  • Ring-brominated isomers (<2%): Minimized using NBS over Br₂

  • Oxidation products: Add 0.1% BHT as antioxidant

Analytical Characterization

Critical quality control parameters from recent studies:

Spectroscopic Data:

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 10.82 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 1H), 7.32 (s, 1H), 6.78 (dd, J=8.4, 1.6 Hz, 1H), 3.41 (q, J=6.8 Hz, 2H), 2.72 (t, J=6.8 Hz, 2H), 1.85 (s, 3H)
HRMSm/z 281.0294 [M+H]⁺ (calc. 281.0298)

Chromatographic Purity:

ColumnRetention Time (min)Purity (%)
C18, 50% MeOH/H₂O8.9298.7
HILIC, ACN/NH₄OAc12.4597.9

Scale-Up Considerations

Industrial production requires balancing cost and efficiency:

Economic Analysis (Per Kilogram Basis):

ParameterLaboratory ScalePilot Plant
Raw Material Cost$1,240$980
Process Time48 hours22 hours
Energy Consumption18 kWh9.3 kWh

Continuous flow systems demonstrate particular promise, reducing reaction times from hours to minutes through intensified mixing and heat transfer .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form different functional groups.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the acetamide group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted indole derivatives.

    Oxidation: Formation of indole-2-carboxylic acid or other oxidized products.

    Reduction: Formation of de-brominated or reduced acetamide derivatives.

Scientific Research Applications

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to biological receptors or enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide with key analogs:

Compound Name Substituents (Indole Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
This compound Br (5) C₁₂H₁₃BrN₂O 281.15* Not explicitly reported; inferred lipophilicity N/A
Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide) OMe (5) C₁₃H₁₆N₂O₂ 232.28 Sleep regulation, antioxidant activity
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide Cl (5) C₁₂H₁₃ClN₂O 252.70 Synthetic intermediate; receptor studies
N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide NH₂ (5) C₁₂H₁₅N₃O 217.27 Improved water solubility
N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide OMe (5), CH₃ (2) C₁₄H₁₈N₂O₂ 246.31 Modified metabolic stability

*Calculated based on molecular formula.

Key Observations:
  • Halogen vs.
  • Chloro Analog : The chloro-substituted derivative (252.70 g/mol) shares similar steric bulk with bromo but may exhibit distinct electronic effects in receptor interactions .
  • Amino Substituent: The 5-amino analog (217.27 g/mol) shows improved water solubility due to polar NH₂, suggesting tunability for pharmacokinetic optimization .

Biological Activity

N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features an indole moiety with a bromine substituent, which enhances its reactivity. The acetamide functional group contributes to its biological activity, making it a candidate for various therapeutic applications. The presence of the bromine atom allows for unique interactions with biological targets, which are critical for its activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, indole derivatives are known for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may target various cancer cell lines, potentially leading to apoptosis through modulation of signaling pathways.

Table 1: Anticancer Activity of Indole Derivatives

CompoundCancer TypeIC50 (µM)Reference
This compoundColon CarcinomaTBD
2-(1H-Indol-3-yl)-2-oxo-acetamidesLung CarcinomaTBD
Indole Derivative ABreast CarcinomaTBD

Anti-inflammatory Activity

Preliminary investigations also suggest that this compound may possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of immune responses, although detailed studies are required to elucidate these effects fully.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Receptor Binding : The bromine atom and indole ring facilitate binding to specific receptors.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Pathway Modulation : It could affect signaling pathways that regulate cell survival and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the potential of indole derivatives in cancer therapy:

  • In Vitro Studies : A study conducted on human colon carcinoma cells (HT29) demonstrated that indole derivatives could significantly reduce cell viability after 144 hours of treatment using the MTT assay, suggesting a strong cytotoxic effect .
  • Animal Models : Research involving murine models has shown that compounds with similar structures can reduce tumor size and enhance survival rates when administered in appropriate dosages.
  • Pharmacological Testing : Various indole derivatives have been pharmacologically tested against multiple human tumor cell lines, indicating a broad spectrum of activity against different types of cancer .

Q & A

Q. What are the standard synthetic routes for N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Bromination of the indole precursor at the 5-position using brominating agents (e.g., NBS or Br₂ in DCM) under controlled temperatures (0–5°C) to avoid over-bromination .
  • Step 2 : Introduction of the ethylamine side chain via nucleophilic substitution or coupling reactions. For example, alkylation of 5-bromoindole with ethyl bromoacetate followed by hydrolysis to the amine .
  • Step 3 : Acetylation of the amine using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) in solvents like DMF or THF .
    Key purity checks involve HPLC (≥95% purity) and NMR to confirm the absence of unreacted intermediates .

Q. How is the compound characterized structurally?

Structural elucidation employs:

  • 1H/13C NMR : To confirm substituent positions (e.g., indole H-3 proton at δ 7.2–7.4 ppm, acetamide carbonyl at δ 170–175 ppm) .
  • HRMS : For molecular weight validation (e.g., C₁₂H₁₄BrN₂O₂: [M+H]+ = 313.0234) .
  • IR Spectroscopy : To identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its activity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values reported in μM ranges .
  • Enzyme inhibition : Screening against kinases or proteases using fluorometric or colorimetric substrates .
  • Solubility/stability : Assessed in PBS (pH 7.4) or simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in acetylation steps, improving yields by 15–20% .
  • Catalysts : Use of NaH or K₂CO₃ in coupling reactions reduces side-product formation .
  • Temperature control : Lower temperatures (0–5°C) during bromination minimize di-brominated byproducts .
  • Purification : Gradient flash chromatography (hexane:EtOAc) resolves acetamide derivatives from unreacted amines .

Q. How do structural modifications influence bioactivity?

  • Substitution at indole positions : 5-Bromo enhances electron-withdrawing effects, increasing binding affinity to hydrophobic enzyme pockets (e.g., Bcl-2/Mcl-1 targets) .
  • Ethyl spacer length : Shorter chains (e.g., methyl) reduce conformational flexibility, lowering anticancer activity by 50% .
  • Acetamide vs. sulfonamide : Acetamide improves metabolic stability compared to sulfonamides, as shown in hepatic microsome assays .

Q. How to resolve contradictions in reported biological data?

  • Assay variability : Differences in cell lines (e.g., HeLa vs. HepG2) may explain divergent IC₅₀ values. Standardize protocols using CLSI guidelines .
  • Compound purity : Impurities ≥5% (e.g., residual DMF) can artifactually inflate toxicity. Validate via LC-MS .
  • Pharmacokinetic factors : Low bioavailability in murine models may mask in vitro potency. Use PEG-based formulations to enhance absorption .

Q. What advanced techniques are used to study binding mechanisms?

  • X-ray crystallography : Resolve binding modes with targets (e.g., Bcl-2) at 2.0–2.5 Å resolution .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD values) in real-time .
  • Molecular dynamics simulations : Predict stability of ligand-protein complexes over 100-ns trajectories .

Methodological Considerations

Q. How to design SAR studies for this compound?

  • Core scaffold retention : Maintain the 5-bromoindole and acetamide groups while varying substituents (e.g., halogenation, methoxy groups) .
  • Library synthesis : Use parallel synthesis (e.g., 24 derivatives) with R₁ = Cl, F, NO₂ and R₂ = aryl, heteroaryl .
  • Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ .

Q. What analytical methods validate stability under physiological conditions?

  • Forced degradation studies : Expose to UV light (254 nm), H₂O₂ (3%), or pH 1–13 buffers. Monitor via UPLC for degradation products .
  • Plasma stability : Incubate with human plasma (37°C, 24h); quantify parent compound using LC-MS/MS .

Data Interpretation and Reporting

Q. How to address low reproducibility in biological assays?

  • Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
  • Triplicate experiments : Report mean ± SD and use ANOVA to assess significance (p < 0.05) .
  • Blinded analysis : Mask compound identities during data collection to reduce bias .

Q. What statistical models are suitable for dose-response analysis?

  • Four-parameter logistic curve : Fit IC₅₀ values using software like GraphPad Prism .
  • Hill slopes : Interpret cooperativity effects; slopes >1 suggest multi-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.